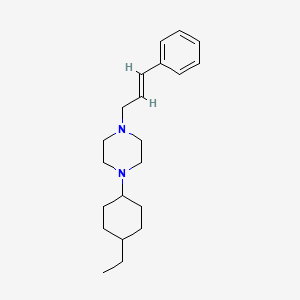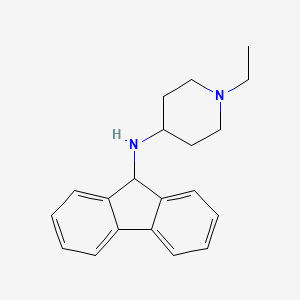
1-(4-ethylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-(4-ethylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as ECPP, is a piperazine derivative that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further exploration.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This increase in dopamine can lead to enhanced cognitive function and improved mood.
Biochemical and Physiological Effects
Studies have shown that 1-(4-ethylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine can increase locomotor activity and improve learning and memory retention in animal models. It has also been shown to increase dopamine levels in the brain, leading to a potential treatment for Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its limited solubility in water can make it difficult to administer in certain experiments.
Orientations Futures
Future research on 1-(4-ethylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine could focus on its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, further investigation into its mechanism of action could lead to the development of more effective CNS stimulants and cognitive enhancers.
Applications De Recherche Scientifique
1-(4-ethylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential as a central nervous system (CNS) stimulant and as a possible treatment for neurological disorders such as Parkinson's disease. It has also been investigated for its ability to enhance cognitive function and memory retention.
Propriétés
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2/c1-2-19-10-12-21(13-11-19)23-17-15-22(16-18-23)14-6-9-20-7-4-3-5-8-20/h3-9,19,21H,2,10-18H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJIQVZFLBXBAR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3742197.png)
![2-{3-[4-(4-methylbenzyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3742203.png)

![methyl 4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742214.png)


![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3742224.png)
![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742235.png)
![methyl 4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B3742253.png)

![1-(2,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742258.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3742261.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B3742289.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B3742302.png)